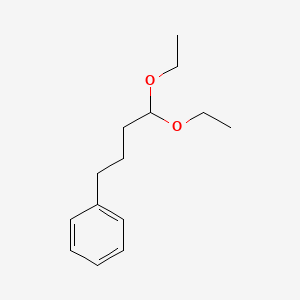

Benzene, (4,4-diethoxybutyl)-

Description

Contextualization within Aromatic and Aliphatic Acetal (B89532) Chemistry

The molecule is a hybrid of two fundamental chemical classes. The benzene (B151609) component places it within the family of aromatic hydrocarbons, known for their exceptional stability and tendency to undergo electrophilic substitution reactions rather than addition reactions. byjus.commsu.edumsu.edu The (4,4-diethoxybutyl)- side chain contains a diethyl acetal, a functional group typically formed from an aldehyde and ethanol (B145695). ymerdigital.com Acetals are valued in organic synthesis, often serving as protecting groups for carbonyls due to their stability in neutral and basic conditions. ymerdigital.com The compound thus marries the nucleophilic character of the benzene ring with the latent carbonyl functionality of the acetal group.

Historical Development of Diethoxybutyl and Related Alkylbenzene Syntheses

The synthesis of alkylbenzenes is a cornerstone of industrial and academic chemistry, largely established through the work of Charles Friedel and James Crafts in 1877. wikipedia.org The Friedel-Crafts reactions, specifically alkylation and acylation, provide the primary methods for attaching alkyl chains to an aromatic ring. wikipedia.orgmt.com These reactions typically employ an alkyl halide or alkene and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com

The preparation of acetals is also a well-established transformation, involving the acid-catalyzed reaction of an aldehyde or ketone with an excess of alcohol. ymerdigital.comrsc.org The synthesis of molecules containing the (4,4-diethoxybutyl) moiety, such as Benzenemethanamine, N-(4,4-diethoxybutyl)-N-methyl-, indicates the utility of this specific acetal in building more complex structures. letopharm.com

Structural Significance of the Benzene and Acetal Moieties

The structure of Benzene, (4,4-diethoxybutyl)- dictates its chemical behavior.

Benzene Moiety : The benzene ring is a planar, cyclic system of six sp²-hybridized carbon atoms with a delocalized π-electron cloud. byjus.comopenaccessjournals.com This aromaticity confers significant stability. openaccessjournals.com The butyl group attached to the ring is an alkyl substituent. Alkyl groups are electron-donating, which "activates" the benzene ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This activating effect also directs incoming electrophiles to the ortho and para positions of the ring. libretexts.org

Acetal Moiety : The diethyl acetal group at the terminus of the butyl chain consists of a central carbon atom bonded to a hydrogen and two ethoxy (-OCH₂CH₃) groups. This functional group is chemically equivalent to a protected aldehyde. Under acidic aqueous conditions, the acetal can be hydrolyzed to regenerate the parent aldehyde, 4-phenylbutanal (B95494), and two molecules of ethanol. This reactivity provides a pathway to introduce an aldehyde functional group at a specific position in a larger molecule after other synthetic steps have been completed.

Overview of Research Trajectories for Benzene, (4,4-diethoxybutyl)- as a Synthetic Building Block

While research specifically detailing Benzene, (4,4-diethoxybutyl)- is limited, its potential as a synthetic building block is clear from studies on related structures. The presence of both a reactive aromatic ring and a protected aldehyde allows for a two-pronged synthetic strategy.

First, the activated benzene ring can undergo various electrophilic aromatic substitution reactions (e.g., nitration, halogenation, further alkylation or acylation) at the ortho and para positions. byjus.commsu.edu Second, the acetal can be deprotected to reveal an aldehyde, which can then participate in a wide array of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of imines and other C-C bonds.

A key example highlighting the utility of this structural motif is the synthesis of complex macroheterocycles. In one study, a related compound, N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea], was used in an acid-catalyzed reaction with resorcinol (B1680541) derivatives to form new macrocyclic structures. researchgate.net This demonstrates how the diethoxybutyl group can be employed in cyclization reactions, positioning Benzene, (4,4-diethoxybutyl)- as a precursor for similar, albeit simpler, heterocyclic systems.

Scope and Significance of Academic Inquiry into Benzene, (4,4-diethoxybutyl)-

Academic inquiry into Benzene, (4,4-diethoxybutyl)- and related aryl-substituted acetals focuses on their application in multi-step organic synthesis. acs.orgnih.gov The ability to perform chemistry on the aromatic ring independently of the latent aldehyde functionality makes such compounds valuable intermediates. They are instrumental in the synthesis of complex target molecules that might otherwise be difficult to prepare, including pharmaceuticals, polymers, and materials for liquid crystals. nih.govprimescholars.comnih.gov The study of such bifunctional molecules contributes to the broader field of synthetic strategy, particularly in the development of protecting group tactics and the construction of complex molecular architectures. pressbooks.pubyoutube.com

Physicochemical and Spectroscopic Profile

Specific experimental data for Benzene, (4,4-diethoxybutyl)- is not widely available in public literature. However, its properties can be reliably predicted based on its constituent parts and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Formula | C₁₄H₂₂O₂ | --- |

| Molecular Weight | 222.33 g/mol | --- |

| Appearance | Colorless liquid | Based on similar alkylbenzenes and acetals. openaccessjournals.comdrpress.org |

| Boiling Point | > 200 °C | Higher than butylbenzene (B1677000) (183 °C) due to increased molecular weight and polarity from oxygen atoms. |

| Density | ~0.9-1.0 g/mL | Similar to other alkylbenzenes and acetals. openaccessjournals.com |

| Solubility | Insoluble in water; Soluble in common organic solvents. | Nonpolar aromatic and alkyl portions dominate, making it miscible with solvents like ether, and chloroform. byjus.comopenaccessjournals.com |

Predicted Spectroscopic Data

The spectroscopic data for Benzene, (4,4-diethoxybutyl)- would exhibit characteristic signals for each part of the molecule.

| Spectroscopy | Predicted Peaks and Signals |

| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅-). ~2.6 ppm: Triplet, 2H (Benzylic protons, -CH₂-Ar). ~4.5 ppm: Triplet, 1H (Acetal proton, -CH(OEt)₂). ~3.4-3.6 ppm: Quartet, 4H (Ethoxy methylene (B1212753) protons, -OCH₂CH₃). ~1.6 ppm: Multiplet, 4H (Butyl chain protons, -CH₂CH₂-). ~1.2 ppm: Triplet, 6H (Ethoxy methyl protons, -OCH₂CH₃). |

| ¹³C NMR | ~125-142 ppm: Multiple signals (Aromatic carbons). ~103 ppm: Acetal carbon (-CH(OEt)₂). ~60-65 ppm: Ethoxy methylene carbons (-OCH₂CH₃). ~20-38 ppm: Butyl chain carbons. ~15 ppm: Ethoxy methyl carbons (-OCH₂CH₃). |

| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch. libretexts.orgopenstax.org~2850-2960 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495 cm⁻¹: Aromatic C=C ring stretch. libretexts.orgopenstax.org~1050-1150 cm⁻¹: Strong C-O-C stretch (Acetal). ymerdigital.com~690, 740 cm⁻¹: C-H out-of-plane bend (Monosubstituted ring). libretexts.orgopenstax.org |

| Mass Spectrometry | m/z 222: Molecular ion peak [M]⁺. m/z 177: Loss of an ethoxy group (-OC₂H₅). m/z 103: Diethoxycarbenium ion [CH(OC₂H₅)₂]⁺ (characteristic of diethyl acetals). m/z 91: Tropylium (B1234903) ion [C₇H₇]⁺ (from rearrangement of the benzyl (B1604629) fragment). blogspot.comm/z 77: Phenyl cation [C₆H₅]⁺. docbrown.info |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53356-85-7 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4,4-diethoxybutylbenzene |

InChI |

InChI=1S/C14H22O2/c1-3-15-14(16-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |

InChI Key |

LLMBTKCQXRYLQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCCC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Benzene, 4,4 Diethoxybutyl

Retrosynthetic Analysis of the (4,4-diethoxybutyl)benzene Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in When applied to Benzene (B151609), (4,4-diethoxybutyl)-, the primary disconnection point is the bond between the benzene ring and the butyl chain. This disconnection suggests two principal synthetic approaches, dictated by the polarity of the reacting species.

Approach A: Electrophilic Aromatic Substitution

This strategy involves disconnecting the molecule to generate a benzene nucleophile and an electrophilic (4,4-diethoxybutyl) fragment. The corresponding forward reaction would be a Friedel-Crafts type alkylation, where the benzene ring attacks a carbocation or a related electrophilic species derived from a diethoxybutyl precursor.

Approach B: Nucleophilic Phenyl Synthon

Alternatively, the disconnection can be envisioned to create a nucleophilic phenyl synthon, such as a Grignard reagent (phenylmagnesium halide) or an organolithium species, and an electrophilic 4,4-diethoxybutyl halide. The forward synthesis would then involve a metal-catalyzed cross-coupling reaction to form the key C-C bond.

The choice between these pathways depends on several factors, including the stability of intermediates, potential side reactions, and the availability of starting materials. slideshare.net The directing effects of any other substituents on the benzene ring must also be considered to ensure the correct regiochemistry in the final product. pressbooks.pubpressbooks.pub

Approaches to the Alkylation of Benzene Derivatives with Diethoxybutyl Fragments

The formation of the C-C bond between the aromatic ring and the alkyl chain is the cornerstone of the synthesis. Both traditional and contemporary methods present unique advantages and challenges.

Friedel-Crafts Alkylation Analogues with Acetal (B89532) Precursors

The Friedel-Crafts alkylation, first discovered in 1877, is a classic method for forming alkylbenzenes from alkyl halides and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org In the context of synthesizing Benzene, (4,4-diethoxybutyl)-, this would typically involve reacting benzene with a precursor like 1-halo-4,4-diethoxybutane.

However, this approach is fraught with significant limitations:

Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate. A primary alkyl halide, such as the required precursor, would form a highly unstable primary carbocation. This intermediate is prone to rapid rearrangement via hydride shifts to generate a more stable secondary carbocation. masterorganicchemistry.comkhanacademy.org This would result in the formation of isomeric products rather than the desired linear butyl chain.

Polyalkylation: The product, an alkylbenzene, is more reactive than the starting benzene ring because alkyl groups are activating. libretexts.org This can lead to the introduction of multiple diethoxybutyl groups onto the same benzene ring.

Acetal Instability: The diethoxy acetal group may not be stable under the harsh, strongly acidic conditions of the Friedel-Crafts reaction and could be hydrolyzed.

A potential alternative is the Friedel-Crafts acylation , which involves reacting benzene with an acyl halide, like 4,4-diethoxybutanoyl chloride, in the presence of a Lewis acid. masterorganicchemistry.com This reaction forms a ketone and is not susceptible to rearrangement because the resulting acylium ion is resonance-stabilized. youtube.com The ketone can then be reduced to the desired alkyl chain using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. However, the compatibility of the acetal group with these reduction conditions would need to be carefully evaluated.

Table 1: Challenges in Friedel-Crafts Alkylation for Benzene, (4,4-diethoxybutyl)- Synthesis

| Challenge | Description | Consequence |

| Carbocation Rearrangement | The primary carbocation formed from a 1-halobutyldietal precursor rearranges to a more stable secondary carbocation. | Leads to a mixture of isomeric products instead of the desired straight-chain product. libretexts.orgmasterorganicchemistry.com |

| Polyalkylation | The alkylated benzene product is more reactive than benzene itself, leading to further alkylation. | Reduces the yield of the desired mono-substituted product. libretexts.org |

| Acetal Group Instability | The diethoxy acetal moiety can be hydrolyzed under the strong Lewis acid conditions required for the reaction. | Loss of the desired functional group and formation of unwanted byproducts. |

Metal-Catalyzed Coupling Strategies for C-C Bond Formation to the Benzene Ring

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions that circumvent the issues of rearrangement inherent in Friedel-Crafts alkylation. wiley.com These methods involve the reaction of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, typically based on palladium.

Common strategies include:

Kumada Coupling: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a 4,4-diethoxybutyl halide.

Suzuki Coupling: A phenylboronic acid or its ester reacts with a 4,4-diethoxybutyl halide or triflate in the presence of a palladium catalyst and a base.

Negishi Coupling: An organozinc reagent (e.g., phenylzinc chloride) is coupled with the 4,4-diethoxybutyl electrophile.

These reactions are highly efficient and offer excellent functional group tolerance, making them well-suited for a molecule containing a sensitive acetal group. The key to this approach is the prior synthesis of the two coupling partners: a functionalized benzene and a functionalized diethoxybutyl chain.

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Phenyl Reagent | Diethoxybutyl Reagent | Key Features |

| Kumada Coupling | Grignard Reagent (e.g., Ph-MgBr) | Halide (e.g., R-Br) | Highly reactive nucleophiles; may have lower functional group tolerance. |

| Suzuki Coupling | Boronic Acid (e.g., Ph-B(OH)₂) | Halide or Triflate (R-X, R-OTf) | Stable, non-toxic boron reagents; wide functional group tolerance. |

| Negishi Coupling | Organozinc (e.g., Ph-ZnCl) | Halide or Triflate (R-X, R-OTf) | High reactivity and functional group tolerance. |

Preparation of Key Intermediates Containing the 4,4-Diethoxybutyl Moiety

The successful synthesis of the target molecule relies on the efficient preparation of key building blocks that contain the intact 4,4-diethoxybutyl structure.

Synthesis of 4,4-Diethoxybutan-1-amine and Related Acetals

Intermediates such as 4,4-diethoxybutan-1-amine and its derivatives are valuable precursors. For instance, 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a known compound that can be synthesized via a Grignard reaction. chemicalbook.com The process involves forming a Grignard reagent from 3-dimethylamino-1-chloropropane, which then reacts with triethyl orthoformate to yield the final acetal product. chemicalbook.com

Table 3: Key Diethoxybutyl Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,4-Diethoxybutan-1-amine | 6346-09-4 | C₈H₁₉NO₂ | 161.24 |

| 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 | C₁₀H₂₃NO₂ | 189.30 |

Functionalization of the Diethoxybutyl Chain Prior to Benzene Annulation

For the metal-catalyzed coupling strategies described in section 2.2.2, it is essential to prepare an electrophilic version of the diethoxybutyl chain. This typically means converting a precursor alcohol into a good leaving group, such as a halide or a sulfonate ester (tosylate, mesylate).

A common starting material for these transformations would be 4,4-diethoxybutan-1-ol . This alcohol can be readily converted into 1-bromo-4,4-diethoxybutane or 1-chloro-4,4-diethoxybutane using standard reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. Alternatively, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield 4,4-diethoxybutyl tosylate . These functionalized intermediates are ideal electrophilic partners for cross-coupling reactions with a nucleophilic benzene derivative, providing a reliable and rearrangement-free pathway to the target molecule.

Modern Innovations in Green Synthesis of Benzene, (4,4-diethoxybutyl)- Related Structures

The drive towards environmentally benign chemical processes has led to significant innovations in the synthesis of aromatic compounds. For structures related to Benzene, (4,4-diethoxybutyl)-, green synthesis approaches would prioritize the use of non-toxic reagents, renewable feedstocks, and catalytic methods over stoichiometric ones to minimize waste.

One of the key precursors for introducing the (4,4-diethoxybutyl)- side chain is 4,4-diethoxybutanal or its derivatives. The synthesis of related acetals, such as 4-(N,N-dimethylamino)butanal diethyl acetal, has been optimized for improved yield and cost-effectiveness by generating the unstable 4-chlorobutyraldehyde in situ from more stable precursors, followed by acetalization and subsequent displacement of the chloride. asianpubs.orgasianpubs.org This approach avoids the handling of a volatile and potentially hazardous aldehyde.

Modern green innovations applicable to the synthesis of Benzene, (4,4-diethoxybutyl)- would likely involve:

Catalytic C-H Activation/Functionalization: Direct arylation of the (4,4-diethoxybutyl)- side chain precursor with benzene, or vice-versa, using transition metal catalysts (e.g., palladium, rhodium, iridium) could offer a highly atom-economical route. This avoids the pre-functionalization of starting materials typically required in traditional cross-coupling reactions.

Biocatalysis: The use of enzymes for specific transformations, such as the selective oxidation of a precursor alcohol to an aldehyde under mild conditions, aligns well with green chemistry principles.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as supercritical fluids (e.g., scCO₂), ionic liquids, or water would significantly improve the green profile of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and reduce side reactions, leading to more efficient and greener processes.

A plausible green synthetic approach could involve the catalytic coupling of a (4,4-diethoxybutyl)-containing electrophile with benzene using a solid-supported catalyst that can be easily recovered and reused.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy in Benzene, (4,4-diethoxybutyl)- Production

The efficiency of any synthetic route to Benzene, (4,4-diethoxybutyl)- can be evaluated using several key metrics: synthetic yield, regioselectivity, and atom economy. Given the absence of a standardized, documented synthesis, a comparative analysis must be based on established reaction types that could be employed. The two most probable routes are Friedel-Crafts reactions and Grignard-type couplings.

Friedel-Crafts Alkylation/Acylation:

A Friedel-Crafts reaction could theoretically be used to introduce the (4,4-diethoxybutyl)- group onto a benzene ring.

Grignard Reagent Coupling:

An alternative strategy involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable electrophile like 4,4-diethoxybutyl bromide. This method generally offers high yields for C-C bond formation.

Regioselectivity: In the context of producing substituted derivatives of Benzene, (4,4-diethoxybutyl)-, regioselectivity becomes crucial. If the benzene ring is already substituted, the directing effects of the existing substituent will determine the position of the incoming (4,4-diethoxybutyl)- group in a Friedel-Crafts reaction. For instance, an electron-donating group would direct the incoming electrophile to the ortho and para positions, while an electron-withdrawing group would direct it to the meta position.

Atom Economy: Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. asianpubs.org

Addition reactions are the most atom-economical, with a theoretical 100% atom economy.

Substitution reactions , like Friedel-Crafts, generate byproducts (e.g., HCl), thus lowering the atom economy.

Elimination reactions also produce byproducts and have lower atom economy.

The following table provides a theoretical comparison of potential synthetic routes to Benzene, (4,4-diethoxybutyl)-.

| Synthetic Route | Plausible Reactants | Catalyst/Reagents | Theoretical Atom Economy (%) | Anticipated Yield | Regioselectivity Control |

| Friedel-Crafts Acylation & Reduction | Benzene, 4,4-diethoxybutyryl chloride | 1. AlCl₃ 2. Zn(Hg), HCl | ~65% | Moderate to High | Good |

| Friedel-Crafts Alkylation | Benzene, 4,4-diethoxybutyl bromide | AlCl₃ | ~78% | Low to Moderate | Poor (risk of polyalkylation and rearrangement) |

| Grignard Coupling | Phenylmagnesium bromide, 4,4-diethoxybutyl bromide | - | ~58% | High | Not applicable for the initial synthesis, but relevant for further functionalization |

Note: The atom economy calculations are theoretical and based on the molecular weights of the primary reactants and the desired product. Actual yields and efficiencies would depend on specific experimental conditions.

Emerging Synthetic Technologies for Diethoxybutylbenzene Derivatives

The field of organic synthesis is constantly evolving, with new technologies emerging that promise greater efficiency, selectivity, and sustainability. For the synthesis of diethoxybutylbenzene derivatives, several emerging technologies hold significant promise.

Flow Chemistry:

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. This technology could enable novel disconnections for the synthesis of diethoxybutylbenzene derivatives, potentially allowing for the use of less reactive starting materials and avoiding harsh reagents. For example, a photoredox-catalyzed coupling of a diethoxybutyl radical precursor with an aromatic partner could be a viable and green synthetic route.

Machine Learning and AI in Synthesis Planning:

Advanced computational tools, including machine learning and artificial intelligence, are beginning to revolutionize retrosynthetic analysis and reaction optimization. By analyzing vast datasets of chemical reactions, these tools can predict optimal reaction conditions, suggest novel synthetic routes, and identify potential side reactions. Applying these technologies to the synthesis of diethoxybutylbenzene derivatives could lead to the discovery of more efficient and robust manufacturing processes.

The following table summarizes some emerging technologies and their potential impact on the synthesis of diethoxybutylbenzene derivatives.

| Technology | Potential Application | Advantages |

| Flow Chemistry | Multi-step synthesis and purification | Enhanced safety, precise control, higher throughput, easier scale-up |

| Photoredox Catalysis | C-C bond formation under mild conditions | Use of visible light as a renewable energy source, high functional group tolerance, novel reaction pathways |

| Machine Learning/AI | Retrosynthesis and process optimization | Discovery of novel and more efficient synthetic routes, prediction of optimal reaction conditions |

| Electrosynthesis | Oxidation or reduction steps | Avoidance of stoichiometric oxidizing/reducing agents, use of electricity as a clean reagent |

The continued development and application of these emerging technologies will undoubtedly lead to more sustainable and efficient methods for the synthesis of Benzene, (4,4-diethoxybutyl)- and a wide array of other valuable chemical compounds.

Reactivity Profiles and Mechanistic Investigations of Benzene, 4,4 Diethoxybutyl

Reactions Involving the Acetal (B89532) Functional Group

The (4,4-diethoxybutyl) side chain contains an acetal functional group, which is known for its susceptibility to hydrolysis and other related reactions under specific conditions.

Acid-Catalyzed Hydrolysis to Aldehyde Derivatives

The acetal group of Benzene (B151609), (4,4-diethoxybutyl)- can undergo acid-catalyzed hydrolysis to yield the corresponding aldehyde, 4-phenylbutanal (B95494), and two equivalents of ethanol (B145695). This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water.

The mechanism involves the initial protonation of one of the ethoxy groups by the acid catalyst, which makes it a good leaving group. Subsequent departure of ethanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, forms a hemiacetal intermediate. Further protonation of the remaining ethoxy group, elimination of a second molecule of ethanol, and final deprotonation yields the aldehyde product.

Table 1: Products of Acid-Catalyzed Hydrolysis

| Reactant | Reagents | Products |

| Benzene, (4,4-diethoxybutyl)- | H₃O⁺ | 4-Phenylbutanal, Ethanol |

Transacetalization Reactions and Exchange Equilibria

Transacetalization is a process where the alkoxy groups of an acetal are exchanged with other alkoxy groups from an alcohol. In the case of Benzene, (4,4-diethoxybutyl)-, reaction with a different alcohol (e.g., propanol) in the presence of an acid catalyst would lead to an equilibrium mixture containing the original acetal, the new acetal (Benzene, (4,4-dipropoxybutyl)-), and the mixed acetal (Benzene, (4-ethoxy-4-propoxybutyl)-), along with ethanol. The position of the equilibrium can be influenced by the relative concentrations of the alcohols and by removing one of the products from the reaction mixture.

Formation of Iminium Ions and Subsequent Nucleophilic Attack

The reaction of aldehydes and ketones with primary or secondary amines can lead to the formation of imines and enamines, respectively, through an iminium ion intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com While Benzene, (4,4-diethoxybutyl)- itself does not directly form an iminium ion from its acetal group, its hydrolysis product, 4-phenylbutanal, readily reacts with primary amines in the presence of an acid catalyst to form an iminium ion. libretexts.orglibretexts.org

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. libretexts.orglibretexts.org Proton transfer from the nitrogen to the oxygen, followed by protonation of the hydroxyl group by the acid catalyst, converts it into a good leaving group (water). libretexts.orglibretexts.org Elimination of water generates a resonance-stabilized iminium ion. libretexts.orglibretexts.org This iminium ion is a potent electrophile and can be attacked by various nucleophiles. If the reaction mixture contains the primary amine, deprotonation of the nitrogen atom in the iminium ion leads to the formation of an imine (a Schiff base). libretexts.org The formation of imines is a reversible process and is pH-dependent, with an optimal pH range typically between 4 and 5. libretexts.org

Transformations of the Benzene Moiety

The benzene ring of Benzene, (4,4-diethoxybutyl)- is susceptible to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. byjus.com The alkyl side chain influences the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. byjus.com The general mechanism proceeds in three steps: generation of the electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.combyjus.com

The (4,4-diethoxybutyl)- group is an alkyl group, which is generally considered an activating group and an ortho, para-director. libretexts.orglibretexts.org This means that electrophilic substitution on Benzene, (4,4-diethoxybutyl)- will occur preferentially at the positions ortho and para to the alkyl chain and at a faster rate than benzene itself. libretexts.orgmasterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-Nitro-Benzene, (4,4-diethoxybutyl)- |

| Halogenation (Chlorination/Bromination) | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃, AlBr₃) | Cl⁺ or Br⁺ (complexed) | ortho- and para-Chloro/Bromo-Benzene, (4,4-diethoxybutyl)- |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ or ⁺SO₃H | ortho- and para-Benzenesulfonic acid, (4,4-diethoxybutyl)- |

Nitration : The reaction with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the active electrophile. chemistrysteps.commasterorganicchemistry.comlibretexts.org This electrophile is then attacked by the benzene ring of Benzene, (4,4-diethoxybutyl)- to yield a mixture of ortho- and para-nitrated products. chemistrysteps.comchemguide.co.ukyoutube.comyoutube.com

Halogenation : The introduction of a halogen (chlorine or bromine) onto the benzene ring requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum bromide (AlBr₃), to polarize the halogen molecule and generate a more potent electrophile. byjus.comlibretexts.orgnumberanalytics.commasterorganicchemistry.com The reaction of Benzene, (4,4-diethoxybutyl)- with chlorine or bromine in the presence of the appropriate Lewis acid will produce a mixture of ortho- and para-halogenated derivatives. chemistrysteps.com Iodination is also possible but often requires an oxidizing agent to generate the electrophilic iodine species. chemistrysteps.com

Sulfonation : This reaction is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.comyoutube.comthemasterchemistry.comlibretexts.org The electrophile is SO₃ or its protonated form, ⁺SO₃H. masterorganicchemistry.comchemistrysteps.com Sulfonation of Benzene, (4,4-diethoxybutyl)- yields the corresponding ortho- and para-sulfonic acids. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid. libretexts.orgchemistrysteps.comyoutube.com

Nucleophilic Aromatic Substitution on Activated Derivatives

While the benzene ring itself is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to a good leaving group (such as a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com

For Benzene, (4,4-diethoxybutyl)-, this reaction pathway would first require the introduction of such activating groups. For instance, if the nitration product, para-nitro-Benzene, (4,4-diethoxybutyl)-, were to be halogenated at the ortho position relative to the nitro group, the resulting molecule could undergo SNAr. The nitro group would stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.org

The SNAr mechanism involves two main steps:

Addition of the nucleophile : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The presence of electron-withdrawing groups at the ortho and/or para positions is crucial for stabilizing this intermediate. libretexts.orglibretexts.org

Elimination of the leaving group : The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

Hydrogenation and Dehydrogenation Studies

Specific studies on the hydrogenation and dehydrogenation of "Benzene, (4,4-diethoxybutyl)-" are not extensively documented in the available literature. However, the reactivity of the benzene ring in this compound can be inferred from studies on other alkyl-substituted benzenes.

Hydrogenation: The catalytic hydrogenation of benzene and its derivatives to form cyclohexanes is a well-established industrial process. core.ac.uklibretexts.org The aromaticity of the benzene ring makes it relatively stable and resistant to hydrogenation under mild conditions that would typically reduce an alkene double bond. libretexts.orgyoutube.com To achieve hydrogenation of the benzene ring in "Benzene, (4,4-diethoxybutyl)-", more forcing conditions are generally required, such as elevated hydrogen pressures and temperatures, often in the presence of catalysts like rhodium on carbon, platinum, or nickel. core.ac.uklibretexts.orgyoutube.com The (4,4-diethoxybutyl)- substituent is an electron-donating group, which can slightly increase the electron density of the benzene ring, but this effect is generally not sufficient to significantly alter the conditions required for hydrogenation compared to unsubstituted benzene. The bulky nature of the substituent may, however, influence the rate of reaction and the stereoselectivity of the product if chiral centers are formed.

Dehydrogenation: The reverse reaction, dehydrogenation of the corresponding cyclohexane (B81311) derivative, (4,4-diethoxybutyl)cyclohexane, to form "Benzene, (4,4-diethoxybutyl)-", is an endothermic process favored at high temperatures. youtube.comnih.gov Studies on the dehydrogenation of other cycloalkanes, such as cyclohexane and methylcyclohexane, often employ catalysts like platinum on ceria (Pt/CeO2) or iron oxide-based systems at temperatures exceeding 300°C. nih.govresearchgate.net A photocatalytic, acceptorless dehydrogenation of cycloalkanes has also been reported, offering a milder alternative. researchgate.net For (4,4-diethoxybutyl)cyclohexane, the presence of the diethoxy acetal functionality on the side chain could potentially lead to side reactions at the high temperatures required for dehydrogenation, a factor that would need to be considered in synthetic planning.

Table 1: General Conditions for Hydrogenation and Dehydrogenation of Aromatic Compounds

| Reaction | Typical Catalysts | Temperature (°C) | Pressure (atm) | Key Considerations for Benzene, (4,4-diethoxybutyl)- |

| Hydrogenation | Rh/C, PtO₂, Ni | 25 - 150 | 1 - 100+ | Requires harsh conditions due to aromatic stability. libretexts.orgyoutube.com |

| Dehydrogenation | Pt/CeO₂, Fe-based | >300 | 1 | Potential for side reactions of the diethoxybutyl group. nih.govresearchgate.net |

Intramolecular Cyclization Reactions Utilizing the Diethoxybutyl Unit

The (4,4-diethoxybutyl) functional group is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The acetal moiety can be hydrolyzed under acidic conditions to generate an in situ aldehyde, which can then participate in cyclization with a suitably positioned nucleophile.

The acid-catalyzed reaction of derivatives of "Benzene, (4,4-diethoxybutyl)-" where the benzene ring is modified to contain a nitrogen nucleophile, or where the compound is first converted to an imine, provides a powerful route to pyrrolidine-based structures.

A notable example is the intramolecular cyclization of N-(4,4-diethoxybutyl)-1-arylmethanimines. researchgate.netresearchgate.net In the presence of an acid catalyst such as trifluoroacetic acid, these imines undergo cyclization to form 3-arylidene-1-pyrrolines. researchgate.net This reaction proceeds under mild conditions and is compatible with a range of electron-donating and electron-withdrawing substituents on the aryl group. The products are formed with high E-stereoselectivity of the exocyclic double bond. researchgate.net

Furthermore, N-(4,4-diethoxybutyl)amides of phosphoric acid have been shown to cyclize in the presence of acid and a suitable C-nucleophile to afford 2-(hetero)aryl-N-phosphorylpyrrolidines in good yields. researchgate.net This method is regioselective and tolerates sensitive functional groups like hydroxyl groups. Similarly, N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea] reacts with resorcinol (B1680541) and its derivatives in an acid-catalyzed process to generate novel macroheterocyclic structures containing pyrrolidine (B122466) rings.

A fascinating and synthetically valuable transformation of N-(4,4-diethoxybutyl)-1-arylmethanimines is a cascade reaction that proceeds through an iminium intermediate. This reaction, termed the "Kazan reaction," involves an acid-catalyzed intramolecular cyclization followed by an unusual 1,3-sigmatropic shift of the aryl fragment to produce 3-benzylidene-1-pyrrolines.

The proposed mechanism for this cascade begins with the protonation of the imine nitrogen, followed by intramolecular attack of the nitrogen onto the in situ-generated oxonium ion from the acetal, leading to a cyclic iminium cation. This intermediate then undergoes a core.ac.ukresearchgate.net-sigmatropic rearrangement of the aryl group, and subsequent elimination of an ethanol molecule to yield the final 3-arylidene-1-pyrroline product. This reaction is highly efficient, does not require expensive or toxic reagents, and provides access to synthetically valuable cyclic imines in excellent yields.

Transition Metal-Catalyzed Reactions of Benzene, (4,4-diethoxybutyl)- and its Derivatives

While specific examples of transition metal-catalyzed reactions involving "Benzene, (4,4-diethoxybutyl)-" are not widely reported, the structural motifs present in this compound and its derivatives suggest a broad potential for such transformations.

For instance, derivatives of "Benzene, (4,4-diethoxybutyl)-" that have been converted to imines could potentially undergo rhodium(III)-catalyzed arylation via C-H bond functionalization. nih.govnih.gov This type of reaction typically involves the use of a directing group, such as a 2-pyridyl group, to guide the arylation to a specific C-H bond.

Palladium-catalyzed cross-coupling reactions are another area of significant potential. nih.govnih.gov If the benzene ring of "Benzene, (4,4-diethoxybutyl)-" is functionalized with a halide or a triflate, it could participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecular architectures. Conversely, the (4,4-diethoxybutyl) side chain could be attached to a pre-functionalized aromatic or heteroaromatic ring using palladium catalysis. Palladium nanoparticles have also been shown to be effective catalysts for the synthesis of various heterocycles through cyclocarbonylative Sonogashira reactions, a strategy that could potentially be adapted for derivatives of "Benzene, (4,4-diethoxybutyl)-". unipi.it

Iron-catalyzed oxidative coupling of arylboronic acids with benzene derivatives represents another possible transformation, proceeding through a homolytic aromatic substitution mechanism. rsc.org

Table 2: Potential Transition Metal-Catalyzed Reactions for Derivatives of Benzene, (4,4-diethoxybutyl)-

| Reaction Type | Catalyst | Potential Substrate | Potential Product |

| Rh-catalyzed Arylation | [Cp*RhCl₂]₂ | N-(2-pyridyl)-N-(4,4-diethoxybutyl)imine | Arylated pyrrolidine precursor |

| Pd-catalyzed Cross-Coupling | Pd(PPh₃)₄, Pd₂dba₃ | Halogenated Benzene, (4,4-diethoxybutyl)- | Biaryl or vinyl-substituted derivative |

| Fe-catalyzed Oxidative Coupling | Fe(OTf)₃ | Benzene, (4,4-diethoxybutyl)- | Biaryl derivative |

Detailed Reaction Mechanisms and Kinetic Studies of Key Transformations

Detailed kinetic studies for the transformations of "Benzene, (4,4-diethoxybutyl)-" are scarce in the literature. However, mechanistic investigations, particularly for the intramolecular cyclization reactions, have provided valuable insights.

The acid-catalyzed cyclization of N-substituted (4,4-diethoxybutyl)amines and imines is initiated by the protonation of the acetal, which facilitates the formation of a cyclic N-acyliminium or iminium ion intermediate. researchgate.netyoutube.comyoutube.comyoutube.com This electrophilic species is then poised for intramolecular reaction or intermolecular attack by a nucleophile.

In the case of the cascade reaction of N-(4,4-diethoxybutyl)-1-arylmethanimines, the reaction proceeds through a proposed pathway involving an intramolecular Mannich-type reaction followed by a core.ac.ukresearchgate.net-sigmatropic rearrangement of the aryl group. The formation of the cyclic iminium cation is a key step, which then enables the subsequent rearrangement and elimination to form the observed 3-arylidene-1-pyrroline.

For the potential transition metal-catalyzed reactions, the mechanisms would be expected to follow established pathways. For example, a rhodium-catalyzed C-H activation/arylation would likely proceed through a cyclometalated intermediate. nih.gov A palladium-catalyzed cross-coupling reaction would involve the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The specific kinetics of these reactions for "Benzene, (4,4-diethoxybutyl)-" or its derivatives would be influenced by the steric and electronic properties of the (4,4-diethoxybutyl) substituent.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzene, 4,4 Diethoxybutyl in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For Benzene (B151609), (4,4-diethoxybutyl)- (C₁₄H₂₂O₂), HRMS would verify its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to a high degree of accuracy (typically within 5 ppm).

In the absence of published experimental data, a theoretical analysis can predict the fragmentation pathways under electron ionization (EI). The analysis would provide crucial information for confirming the molecular structure. Key fragmentation patterns would be expected to include:

Loss of an ethoxy radical (•OCH₂CH₃) to yield a prominent ion.

Cleavage of the C-O bond to lose an entire ethoxy group, followed by rearrangement.

Alpha-cleavage adjacent to the oxygen atoms of the acetal (B89532).

Cleavage of the butyl chain, particularly the benzylic C-C bond, which would lead to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for alkylbenzenes.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Benzene, (4,4-diethoxybutyl)- (Note: This table is predictive and based on the theoretical fragmentation of the molecule.)

| Predicted Fragment Ion | Proposed Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | [C₁₄H₂₂O₂]⁺ | 222.1620 |

| [M - •CH₂CH₃]⁺ | [C₁₂H₁₇O₂]⁺ | 193.1229 |

| [M - •OCH₂CH₃]⁺ | [C₁₂H₁₇O]⁺ | 177.1279 |

| [C₆H₅CH₂]⁺ | [C₇H₇]⁺ | 91.0548 |

| [CH(OCH₂CH₃)₂]⁺ | [C₅H₁₁O₂]⁺ | 103.0759 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. A full suite of 1D and 2D NMR experiments would be required for an unambiguous assignment of all proton and carbon signals in Benzene, (4,4-diethoxybutyl)-.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted spectrum of Benzene, (4,4-diethoxybutyl)- would show distinct signals for the aromatic protons, the four sets of aliphatic protons in the butyl chain and ethoxy groups, and the unique acetal proton.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms. For the C₁₄ structure of Benzene, (4,4-diethoxybutyl)-, one would expect to see signals corresponding to the aromatic carbons, the aliphatic carbons of the butyl chain, the acetal carbon, and the carbons of the two equivalent ethoxy groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the butyl and ethoxy side chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (4,4-diethoxybutyl)- (Note: This table contains predicted chemical shift ranges based on standard values for similar functional groups.)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Phenyl H | 7.15-7.30 | Phenyl C (quaternary) | 140-142 |

| Acetal CH | 4.40-4.60 | Phenyl CH | 125-129 |

| Ethoxy CH₂ | 3.40-3.70 | Acetal CH | 101-104 |

| Butyl CH₂ (benzylic) | 2.60-2.80 | Ethoxy CH₂ | 60-64 |

| Butyl CH₂ | 1.60-1.90 | Butyl CH₂ | 28-38 |

| Ethoxy CH₃ | 1.15-1.25 | Ethoxy CH₃ | 15-16 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, confirming the connectivity of the protons within the butyl chain and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study time-dependent molecular processes. For Benzene, (4,4-diethoxybutyl)-, DNMR could be used to investigate the rotational barriers around the single bonds within the flexible butyl chain and the C-O bonds of the acetal group. However, such specialized studies are highly specific and published data for this particular compound are not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. For Benzene, (4,4-diethoxybutyl)-, key vibrational bands would be expected.

Table 3: Predicted IR and Raman Active Vibrational Modes for Benzene, (4,4-diethoxybutyl)- (Note: This table is predictive and lists characteristic vibrational frequencies.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Butyl, Ethoxy | 2850-3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450-1600 |

| C-O Stretch (Acetal) | C-O-C-O-C | 1050-1150 (strong, characteristic) |

| C-H Bend | Aliphatic | 1350-1470 |

X-ray Crystallography of Solid-State Derivatives for Precise Bond Lengths, Angles, and Conformations

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and torsional angles. As Benzene, (4,4-diethoxybutyl)- is likely a liquid or low-melting solid at room temperature, it would first need to be crystallized. If the parent compound does not form suitable crystals, a solid derivative would be synthesized for analysis. There are currently no published crystal structures for this compound or its derivatives in crystallographic databases.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization (if chiral derivatives are relevant)

While "Benzene, (4,4-diethoxybutyl)-" itself is not chiral, the introduction of a chiral center, for instance through substitution on the butyl chain or the benzene ring, would give rise to enantiomers. The stereochemical characterization of such chiral derivatives is crucial in many areas of chemical research, and Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration. nih.gov

For a hypothetical chiral derivative of "Benzene, (4,4-diethoxybutyl)-", one would expect the two enantiomers to produce ECD spectra that are mirror images of each other. nih.gov The positive or negative Cotton effects (CEs) in the ECD spectrum at specific wavelengths can be correlated to the spatial arrangement of the chromophores and auxochromes within the molecule. The benzene ring in "Benzene, (4,4-diethoxybutyl)-" would act as a primary chromophore.

The absolute configuration of a chiral derivative could be determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum using time-dependent density functional theory (TD-DFT). nih.gov This combination of experimental and computational methods has become a reliable approach for establishing the absolute configuration of chiral compounds. nih.gov

Hypothetical ECD Data for a Chiral Derivative of Benzene, (4,4-diethoxybutyl)-

| Enantiomer | Wavelength (nm) | Δε (M-1cm-1) | Associated Transition |

|---|---|---|---|

| (R)-enantiomer | 220 | +10.5 | π → π |

| (S)-enantiomer | 220 | -10.3 | π → π |

| (R)-enantiomer | 265 | -2.1 | n → π |

| (S)-enantiomer | 265 | +2.2 | n → π |

This table is a hypothetical illustration of expected ECD data for chiral derivatives of the title compound and is not based on experimental results.

Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation in Research Contexts

In a research setting, ensuring the purity of a compound and isolating it from reaction mixtures or natural sources are paramount. For "Benzene, (4,4-diethoxybutyl)-", various chromatographic and hyphenated techniques would be employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of non-volatile compounds like "Benzene, (4,4-diethoxybutyl)-". nih.gov By using an appropriate stationary phase and mobile phase, one can separate the target compound from impurities. The purity is typically determined by the relative area of the peak corresponding to the compound in the chromatogram. For chiral derivatives, chiral HPLC columns can be used to separate enantiomers and determine enantiomeric excess.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile compounds. Given the structure of "Benzene, (4,4-diethoxybutyl)-", it is likely to be amenable to GC analysis, which would be effective for purity assessment. nih.gov

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that not only separates components of a mixture but also provides mass spectral data for each component, aiding in their identification. nih.gov Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for analyzing "Benzene, (4,4-diethoxybutyl)-", offering both separation and structural information. nih.gov For complex mixtures, further hyphenation to LC-MS-MS can provide even more detailed structural elucidation. nih.gov

The isolation of "Benzene, (4,4-diethoxybutyl)-" on a preparative scale can be achieved using preparative HPLC or column chromatography. These techniques allow for the separation of larger quantities of the compound from impurities, yielding a highly pure sample for further research.

Application of Chromatographic Techniques for Benzene, (4,4-diethoxybutyl)-

| Technique | Application | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative isolation | Retention time, purity (%), isolation of pure compound |

| Gas Chromatography (GC) | Purity assessment | Retention time, purity (%) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, impurity identification | Separation of components, mass spectra for structural elucidation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, impurity identification | Separation of components, molecular weight and fragmentation data |

| Chiral HPLC | Separation of enantiomers (for chiral derivatives) | Enantiomeric excess, isolation of individual enantiomers |

Computational and Theoretical Investigations of Benzene, 4,4 Diethoxybutyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form) to determine a molecule's electronic structure and energy.

For a molecule like Benzene (B151609), (4,4-diethoxybutyl)-, these calculations would typically yield:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

Electronic Properties: The distribution of electrons, dipole moment, and molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO).

For instance, DFT calculations have been extensively used to study benzene and its derivatives. A study on benzene, chlorobenzene, and nitrobenzene (B124822) used the B3LYP/6-311G(d) level of theory for geometry optimization to investigate their electronic ground and excited states. arxiv.org Such calculations provide insights into the molecule's stability and reactivity.

Table 1: Illustrative Data from Quantum Chemical Calculations on Benzene This table shows example data that would be generated for Benzene, (4,4-diethoxybutyl)- if such studies were available. The data below is for Benzene .

| Property | Calculated Value (Example) | Method/Basis Set (Example) |

| Total Energy | -232.24 Hartrees | B3LYP/6-31G |

| HOMO Energy | -6.75 eV | B3LYP/6-31G |

| LUMO Energy | -0.21 eV | B3LYP/6-31G |

| Dipole Moment | 0.00 Debye | B3LYP/6-31G |

Conformational Analysis and Potential Energy Surface Mapping

The flexible butyl and ethoxy groups in Benzene, (4,4-diethoxybutyl)- allow it to adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) through systematic rotation of dihedral angles.

A study on short-chain para-dialkylbenzenes, such as para-dibutylbenzene, revealed a complex potential energy surface with many low-energy conformations. nih.gov The researchers used computational methods to show that the energy barriers for the isomerization of the alkyl chains are relatively small, leading to what was described as an "egg carton" shaped potential energy surface. nih.gov For Benzene, (4,4-diethoxybutyl)-, a similar analysis would be crucial to understand its flexibility and how it might interact with other molecules.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of molecular behavior in a condensed phase, such as in a solvent. These simulations are valuable for understanding how the solvent affects the conformation and dynamics of a molecule and for studying intermolecular interactions.

For example, MD simulations of benzene in its neat liquid form have been performed to understand its structural, thermodynamic, and dynamic properties. researchgate.net These simulations can reveal details about the packing of molecules and the nature of intermolecular forces. For Benzene, (4,4-diethoxybutyl)-, MD simulations could predict its behavior in various solvents, which would be important for understanding its solubility and reactivity in different environments. semanticscholar.org

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. This is vital for understanding reaction mechanisms and predicting reaction rates.

For Benzene, (4,4-diethoxybutyl)-, which contains an acetal (B89532) functional group, a relevant area of study would be its formation or hydrolysis. While no specific studies exist for this molecule, research on the acid-catalyzed formation of acetals from aldehydes and alcohols details the general mechanism. nih.gov Computational studies in this area would involve locating the transition state structures for the key reaction steps, such as the protonation of the carbonyl group and the nucleophilic attack by the alcohol.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming a molecule's structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. There are established methods and even machine learning models for predicting the chemical shifts of substituted benzenes with a reasonable degree of accuracy. semanticscholar.orgstenutz.eunih.gov For Benzene, (4,4-diethoxybutyl)-, such predictions would help in assigning the signals in an experimental NMR spectrum.

IR Frequencies: The vibrational frequencies from an IR spectrum can also be calculated. These calculated frequencies, after appropriate scaling, can be compared with experimental data to identify the characteristic vibrations of the molecule's functional groups.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzene This table provides an example of the kind of data that would be generated. The values are hypothetical for a generic monosubstituted alkylbenzene.

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (ipso) | 142.5 |

| C2/C6 (ortho) | 128.9 |

| C3/C5 (meta) | 128.4 |

| C4 (para) | 125.7 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Analogous Compounds

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the reactivity of new or untested compounds.

While no QSRR studies specifically involving Benzene, (4,4-diethoxybutyl)- were found, this methodology is widely applied in medicinal chemistry and materials science. For a series of analogous aromatic acetals, a QSRR study could be developed to predict properties like their rate of hydrolysis under acidic conditions or their biological activity, based on descriptors derived from their calculated structures.

Applications of Benzene, 4,4 Diethoxybutyl and Its Derivatives in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Compounds

The deprotected form of Benzene (B151609), (4,4-diethoxybutyl)-, which is 4-phenylbutanal (B95494), serves as a crucial precursor for the synthesis of a variety of complex heterocyclic compounds. Its structure, featuring an aldehyde functionality and a flexible phenyl-terminated alkyl chain, allows for its participation in several powerful ring-forming reactions.

Key among these is the Pictet-Spengler reaction , a classic method for synthesizing tetrahydroisoquinolines. In this reaction, a β-arylethylamine condenses with an aldehyde, followed by an acid-catalyzed cyclization. bath.ac.uknih.govnottingham.ac.uk The use of 4-phenylbutanal in this context allows for the introduction of a propyl group at the 1-position of the resulting tetrahydroisoquinoline ring system. For instance, the reaction of 3,4-dimethoxyphenethylamine (B193588) with 4-phenylbutyraldehyde has been employed to synthesize 1-propyl-substituted tetrahydroisoquinolines. nih.gov These structures are of significant interest in medicinal chemistry due to their prevalence in alkaloid natural products and pharmacologically active molecules. researchgate.netkuleuven.be

Another significant application is in the Fischer indole (B1671886) synthesis , a robust method for creating indole rings from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. scribd.comresearchgate.net The reaction proceeds through a phenylhydrazone intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement and cyclization. scribd.com While direct examples with 4-phenylbutanal are not extensively documented in readily available literature, its aldehyde functionality makes it a suitable candidate for this reaction, leading to the formation of 2-substituted indoles bearing a 3-phenylpropyl group at the 3-position. The reaction conditions, including the choice of acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), can be tuned to optimize yields. scribd.comdokumen.pub

Furthermore, 4-phenylbutanal is a potential substrate for the Doebner-von Miller reaction , a method for synthesizing quinolines. nih.govtdx.cat This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes. tdx.cat By reacting an aniline with 4-phenylbutanal under acidic conditions, it is possible to construct substituted quinoline (B57606) scaffolds, which are important pharmacophores in drug discovery. researchgate.net

The versatility of 4-phenylbutanal as a synthon for heterocycles is summarized in the table below, highlighting the core structures accessible through these named reactions.

| Named Reaction | Reactant(s) with 4-Phenylbutanal | Resulting Heterocyclic Core | Key Features |

| Pictet-Spengler | β-Arylethylamines (e.g., Phenethylamine) | Tetrahydroisoquinoline | Forms 1-substituted tetrahydroisoquinolines. bath.ac.uknih.govrsc.org |

| Fischer Indole | Phenylhydrazines | Indole | Produces 2,3-disubstituted indoles. scribd.comresearchgate.net |

| Doebner-von Miller | Anilines | Quinoline | Leads to substituted quinoline derivatives. nih.govtdx.cat |

Building Block for Functionalized Polymers and Advanced Materials

The structure of Benzene, (4,4-diethoxybutyl)- and its aldehyde derivative offers multiple avenues for incorporation into polymeric materials, creating functionalized polymers with tailored properties. The phenyl ring can be integrated into the main chain of a polymer or act as a pendant group, while the acetal (B89532) or aldehyde functionality provides a site for further modification.

Polymers featuring pendant groups —side groups attached to the main polymer backbone—often exhibit distinct physical properties compared to their unsubstituted counterparts. researchgate.netwikipedia.org The phenylbutyl group, derived from 4-phenylbutanal, can be introduced as a pendant group, influencing properties such as the glass transition temperature (Tg) and solubility. For example, polymers with phenyl-terminated side chains have been shown to have increased glass transition temperatures. psu.edu The synthesis of such polymers could involve the polymerization of a monomer derived from 4-phenylbutanal, for instance, a vinyl-functionalized version.

The aldehyde group of 4-phenylbutanal is particularly useful for the post-polymerization modification of polymers. This allows for the introduction of specific functionalities onto a pre-existing polymer backbone. For example, polymers with reactive sites (e.g., amino groups) can be reacted with 4-phenylbutanal via condensation reactions to attach the phenylbutyl moiety. This approach is central to creating materials with specific surface properties or for the covalent attachment of other molecules.

Moreover, derivatives of this compound can be used to create advanced materials like poly(phenylacetylene)s, which can form helical structures. The conformation of these polymer backbones can be influenced by the structure of the pendant groups attached. nih.gov While not a direct use of 4-phenylbutanal, this highlights the principle of how phenyl-containing pendant groups can control material properties at a macromolecular level.

| Polymer Application Area | Role of Benzene, (4,4-diethoxybutyl)- / 4-Phenylbutanal | Potential Polymer Structure/Property | Relevant Concepts |

| Pendant Group Modification | Introduction of the phenylbutyl side chain. | Alters glass transition temperature and solubility. psu.edu | Linear polymers with functional side groups. researchgate.netwikipedia.org |

| Post-Polymerization Functionalization | Aldehyde group reacts with polymer-bound functional groups. | Covalent attachment of specific moieties. | Grafting, surface modification. |

| Advanced Materials | Precursor to monomers with phenylbutyl groups. | Control over macromolecular structure, such as helicity. | Helical polymers, conformational changes. nih.gov |

Precursor for the Design and Synthesis of Novel Ligands in Catalysis Research

The aldehyde functionality of 4-phenylbutanal is a convenient handle for the synthesis of various ligands for metal-catalyzed reactions. Through condensation with primary amines, it can readily form Schiff bases (imines), which are a prominent class of ligands in coordination chemistry.

The resulting Schiff base ligands can coordinate to a wide range of metal centers, and the electronic and steric properties of the final complex can be fine-tuned by varying the amine component. For example, condensation of 4-phenylbutanal with a chiral amine would produce a chiral Schiff base, which could then be used in asymmetric catalysis. The phenyl ring and the alkyl chain also contribute to the steric environment around the metal center, influencing the selectivity of the catalytic reaction.

Research has shown the synthesis of thiazolidinone derivatives from the cyclocondensation of ketoanils, which are themselves the condensation products of 2,4-dioxo-4-phenylbutanal (a derivative of the primary compound) and primary amines. researchgate.net These thiazolidinones and their precursor Schiff bases can act as ligands for transition metals. researchgate.net

Furthermore, the aldehyde can be used to construct more complex ligand architectures. For instance, reaction with bifunctional amines (e.g., diamines) can lead to the formation of bidentate or even polydentate ligands. These multidentate ligands form more stable complexes with metal ions and are widely used in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. While specific catalytic applications using ligands derived directly from 4-phenylbutanal are not widely reported, the synthetic accessibility of such ligands makes this a promising area for future research.

| Ligand Type | Synthesis from 4-Phenylbutanal | Potential Metal Complexes | Catalytic Applications |

| Schiff Base (Imine) | Condensation with primary amines. | Complexes with transition metals (e.g., Co, Ni, Cu). researchgate.net | Asymmetric synthesis, oxidation, reduction. |

| Bidentate Ligands | Condensation with diamines. | Chelating complexes with enhanced stability. | Fine chemical synthesis, polymerization. |

| Thiazolidinones | Multi-step synthesis involving condensation and cyclization. researchgate.netresearchgate.net | Coordination through various donor atoms. | Development of novel catalysts. |

Utilization in Probe Molecule Design for Mechanistic Organic Chemistry Studies

The unique chemical properties of 4-phenylbutanal and its derivatives make them suitable for the design of molecular probes to investigate reaction mechanisms and biological processes. A molecular probe is a molecule designed to interact with a specific target and produce a detectable signal.

A significant example is the use of 4-phenylbutanal in the synthesis of ML398 , a potent and selective antagonist for the dopamine (B1211576) D4 receptor. nih.gov This compound was designated as a molecular probe by the NIH Molecular Libraries Program, highlighting its utility in studying the function and pharmacology of this important neurological target. The synthesis involved an organocatalytic α-chlorination of 4-phenylbutanal as a key step. nih.gov

In the field of photochemistry, derivatives of 4-phenylbutanal have been used to study reaction mechanisms. For instance, the photocyclization of 2-(hydroxyimino)-4-phenylbutanal to form cyclobutanol (B46151) oximes has been investigated in detail. acs.org Such studies, combining synthesis, spectroscopy, and computational analysis, provide fundamental insights into the nature of excited states and radical intermediates, like the 1,4-biradical formed via intramolecular hydrogen abstraction. acs.org

Furthermore, isotopic labeling studies can employ derivatives of 4-phenylbutanal to trace the path of atoms through a reaction. In one study investigating a Wacker-type oxidation, ¹⁸O-labeled 4-phenylbutanal was used as a control to understand the source of oxygen in the final product. google.com These experiments are crucial for elucidating complex catalytic cycles.

| Probe Application | Specific Compound/Derivative | Mechanistic Insight/Target | Research Area |

| Pharmacological Probe | ML398 (chiral morpholine (B109124) derivative) | Dopamine D4 receptor antagonist. nih.gov | Neuropharmacology, Medicinal Chemistry |

| Photochemical Probe | 2-(Hydroxyimino)-4-phenylbutanal | Norrish-Yang reaction, 1,4-biradical intermediates. acs.org | Mechanistic Photochemistry |

| Isotopic Labeling | ¹⁸O-labeled 4-phenylbutanal | Oxygen source in oxidation reactions. google.com | Catalysis, Reaction Mechanisms |

Development of Novel Linkers and Scaffolds in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex assemblies held together by non-covalent interactions. The bifunctional nature of 4-phenylbutanal, with its aromatic ring capable of π-stacking and its aldehyde group ready for reversible covalent bond formation, makes it an attractive component for building supramolecular structures.

The aldehyde group is particularly suited for dynamic covalent chemistry (DCC) , a strategy that uses reversible reactions to form stable products under thermodynamic control. rsc.org Reversible reactions such as the formation of imines or acetals from aldehydes allow for "error-checking" during the self-assembly process, leading to the formation of well-defined, complex structures like macrocycles, cages, or dynamic polymers.

A notable example of 4-phenylbutanal's use in a supramolecular context is its role as a guest molecule within a self-assembled capsule. Research has shown that the oxidation of 4-phenylbutanal can be influenced by its encapsulation within a hexameric resorcinarene (B1253557) capsule. researchgate.net This demonstrates how the confined environment of a supramolecular host can alter the reactivity and selectivity of a reaction involving the aldehyde.

| Supramolecular Application | Key Feature of 4-Phenylbutanal | Resulting Assembly/System | Governing Principles |

| Guest Encapsulation | Substrate for reaction within a host. | Resorcinarene capsule with encapsulated aldehyde. researchgate.net | Host-Guest Chemistry, Catalysis in Confined Spaces |

| Dynamic Covalent Chemistry | Reversible aldehyde reactions (e.g., imine formation). | Macrocycles, Cages, Dynamic Polymers. | Thermodynamic Control, Self-Assembly. rsc.org |

| Linkers and Scaffolds | Phenyl ring and alkyl chain. | Potential for MOFs or other extended networks. | π-π Stacking, Molecular Recognition. escholarship.org |

Future Research Directions and Unexplored Avenues for Benzene, 4,4 Diethoxybutyl

Exploration of New Catalytic and Stereoselective Transformations

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of Benzene (B151609), (4,4-diethoxybutyl)-. Future research should focus on the design and application of catalysts that can facilitate previously inaccessible transformations. This includes the exploration of transition-metal catalysts for cross-coupling reactions, C-H activation, and asymmetric catalysis. For instance, the development of chiral catalysts could enable the stereoselective synthesis of enantiomerically pure derivatives, which are crucial for applications in pharmaceuticals and materials science.

A significant area of interest lies in the acid-catalyzed reactions of related compounds. For example, N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea] has been shown to react with resorcinol (B1680541) and its derivatives in the presence of an acid catalyst to form macroheterocycles. researchgate.net The efficiency and outcome of such reactions are highly dependent on the starting materials and reaction conditions. researchgate.net Further investigation into various acidic catalysts and reaction media could lead to the discovery of more efficient and selective synthetic routes to novel macrocyclic structures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of Benzene, (4,4-diethoxybutyl)- into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and sustainable chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under a wider range of conditions.

Future research should focus on developing robust and reliable flow chemistry protocols for the synthesis and functionalization of Benzene, (4,4-diethoxybutyl)-. This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and selectivity. Furthermore, the integration of online analytical techniques will allow for real-time monitoring and control of the reaction process, leading to improved product quality and consistency.

Photochemical and Electrochemical Activation of the Compound

Photochemical and electrochemical methods offer unique opportunities for the activation of Benzene, (4,4-diethoxybutyl)- under mild and environmentally friendly conditions. These techniques can generate highly reactive intermediates that are not accessible through traditional thermal methods, leading to the discovery of novel reaction pathways.

Future research in this area should explore the use of photosensitizers and electrocatalysts to promote the selective functionalization of the aromatic ring or the acetal (B89532) group. For example, photochemical C-H activation could provide a direct route to arylated derivatives without the need for pre-functionalized starting materials. Similarly, electrochemical oxidation or reduction could be employed to trigger ring-opening or cyclization reactions, leading to the synthesis of novel heterocyclic compounds.

Biocatalytic Approaches to its Synthesis or Transformation

Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules with high chemo-, regio-, and stereoselectivity. The use of enzymes to catalyze the synthesis or transformation of Benzene, (4,4-diethoxybutyl)- could offer a more sustainable and environmentally friendly alternative to traditional chemical methods.

Future research should focus on the identification and engineering of enzymes that can act on Benzene, (4,4-diethoxybutyl)- or its precursors. This could involve screening natural enzyme libraries or using directed evolution to create enzymes with improved activity and selectivity. Biocatalytic approaches could be particularly valuable for the synthesis of chiral derivatives, as enzymes are often highly stereoselective.

Applications in Nanoscience and Nanotechnology

The unique molecular structure of Benzene, (4,4-diethoxybutyl)- makes it an attractive building block for the construction of novel nanomaterials. Its aromatic ring can participate in π-π stacking interactions, while the flexible butyl chain and reactive acetal group provide opportunities for self-assembly and surface functionalization.